molecular formula C30H46O9 B12699846 1-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) dihydrogen benzene-1,2,4-tricarboxylate CAS No. 85098-97-1

1-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) dihydrogen benzene-1,2,4-tricarboxylate

Cat. No.: B12699846
CAS No.: 85098-97-1
M. Wt: 550.7 g/mol
InChI Key: FYBRATJWVPMOTD-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) dihydrogen benzene-1,2,4-tricarboxylate is a complex organic compound with a unique structure that includes a hydroxy group, an ester linkage, and a tricarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) dihydrogen benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with 2-hydroxy-3-((1-oxooctadecyl)oxy)propyl alcohol. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. The use of a catalyst bed can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) dihydrogen benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) dihydrogen benzene-1,2,4-tricarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) dihydrogen benzene-1,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and ester linkage allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The tricarboxylate moiety can chelate metal ions, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) dihydrogen benzene-1,2,4-tricarboxylate is unique due to its combination of a long alkyl chain, hydroxy group, ester linkage, and tricarboxylate moiety. This combination of functional groups provides it with distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

85098-97-1

Molecular Formula

C30H46O9

Molecular Weight

550.7 g/mol

IUPAC Name

4-(2-hydroxy-3-octadecanoyloxypropoxy)carbonylbenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C30H46O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(32)38-21-24(31)22-39-30(37)25-19-18-23(28(33)34)20-26(25)29(35)36/h18-20,24,31H,2-17,21-22H2,1H3,(H,33,34)(H,35,36)

InChI Key

FYBRATJWVPMOTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O)O

Origin of Product

United States

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